
Clofarabine triphosphate
Description
Classification as a Second-Generation Purine Nucleoside Analog
Clofarabine triphosphate is the active metabolite of clofarabine, which is classified as a second-generation purine nucleoside analog. pharmacology2000.comnih.govnih.govijbcp.com It was rationally designed and synthesized to overcome the limitations and incorporate the most favorable qualities of first-generation analogs like fludarabine and cladribine. nih.govtandfonline.comashpublications.orgnih.gov This classification stems from its development as a hybrid molecule, aiming to enhance efficacy and stability while reducing the formation of toxic metabolites associated with its predecessors. nih.govashpublications.orghaematologica.org
Structural Design Principles of Clofarabine and its Biological Implications
The molecular architecture of clofarabine was intentionally engineered as a hybrid of cladribine and fludarabine. nih.govnih.govhaematologica.org Structurally, it combines the 2-chloro-adenine base of cladribine with a 2'-fluoro-substituted arabinofuranosyl sugar moiety, which is reminiscent of fludarabine. nih.govresearchgate.net This specific design confers unique pharmacological properties that distinguish it from earlier purine nucleoside analogs.
The strategic placement of halogen atoms in the clofarabine structure is critical to its enhanced biological stability and resistance to metabolic degradation. nih.gov
Chlorine Substitution : The presence of a chlorine atom at the 2-position of the adenine base makes the molecule resistant to deamination by the enzyme adenosine deaminase (ADA). nih.govnih.govtandfonline.comnih.gov This is a significant advantage, as deamination is a common pathway for the inactivation of other nucleoside analogs.
Fluorine Substitution : A fluorine atom is substituted at the 2'-position of the sugar moiety in the arabinofuranosyl configuration. wikipedia.orgmdpi.com This modification significantly increases the stability of the N-glycosidic bond, protecting it from phosphorolytic cleavage by purine nucleoside phosphorylase (PNP) and from hydrolysis in acidic conditions. nih.govresearchgate.netwikipedia.orgmdpi.com This enhanced stability prevents the release of the potentially toxic halogenated adenine base. nih.gov The high electronegativity and small size of the fluorine atom contribute to these stabilizing effects. nih.govnih.gov
These halogen substitutions collectively result in a molecule with increased resistance to enzymatic degradation, leading to greater stability. nih.govresearchgate.net
Clofarabine was developed to improve upon the therapeutic profiles of fludarabine and cladribine. nih.govashpublications.org Its active triphosphate form exhibits several advantages over the triphosphate metabolites of its predecessors.
One key advantage is its dual inhibition of both DNA polymerase and ribonucleotide reductase. nih.govijbcp.comtandfonline.com While fludarabine's triphosphate primarily inhibits DNA polymerases and cladribine's triphosphate mainly targets ribonucleotide reductase, this compound effectively inhibits both crucial enzymes for DNA synthesis. aacrjournals.orgashpublications.org This combined action is believed to contribute to its potent cytotoxic effects. nih.gov
Further advantages include a higher affinity for deoxycytidine kinase (dCK), the rate-limiting enzyme in the initial phosphorylation step, compared to both fludarabine and cladribine. nih.govnih.govijbcp.com This leads to more efficient conversion to its active triphosphate form. Moreover, this compound has a prolonged intracellular retention time in leukemic blasts, with a half-life of about 24 hours, compared to the shorter half-lives of fludarabine and cladribine triphosphates. ijbcp.comtandfonline.comnih.gov
Feature | Clofarabine | Fludarabine | Cladribine |
---|---|---|---|
Primary Triphosphate Target(s) | DNA Polymerase & Ribonucleotide Reductase aacrjournals.orgnih.govashpublications.org | DNA Polymerase aacrjournals.orgtandfonline.com | Ribonucleotide Reductase aacrjournals.orgtandfonline.com |
Resistance to Adenosine Deaminase | Yes (due to 2-chloro substitution) nih.govnih.gov | No (requires 2-fluoro on adenine base for resistance) | Yes (due to 2-chloro substitution) nih.gov |
Glycosidic Bond Stability | High (due to 2'-fluoro substitution) nih.govwikipedia.org | High (due to 2'-fluoro substitution) wikipedia.org | Lower (lacks 2'-fluoro substitution) |
Affinity for Deoxycytidine Kinase (dCK) | Higher nih.govnih.govijbcp.com | Lower nih.govijbcp.com | Lower nih.govijbcp.com |
Intracellular Triphosphate Half-life | ~24 hours ijbcp.comtandfonline.com | 8–10 hours tandfonline.com | 8–10 hours tandfonline.com |
Finding | Description | Reference |
---|---|---|
Mechanism of Action | The triphosphate form inhibits DNA polymerase α and ribonucleotide reductase, leading to depletion of intracellular deoxynucleotide triphosphate pools and termination of DNA chain elongation. | aacrjournals.orgnih.gov |
Enzyme Inhibition Potency | For inhibition of ribonucleotide reductase, clofarabine is superior to fludarabine. For inhibition of DNA polymerase α, clofarabine is similar to fludarabine and superior to cladribine. | nih.gov |
Cellular Accumulation | Accumulation of this compound appears to be limited by the rate of phosphorylation of the monophosphate, similar to cladribine. | aacrjournals.org |
Mitochondrial Impact | Disrupts the integrity of mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. | patsnap.comnih.gov |
Propriétés
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134646-41-6 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofarabine triphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
What are the primary mechanisms of action of clofarabine triphosphate in leukemic cells, and how do these mechanisms inform experimental design?
This compound exerts cytotoxicity through three key mechanisms: (1) competitive inhibition of DNA polymerases (α and ε), terminating DNA strand elongation; (2) inhibition of ribonucleotide reductase (RNR), depleting deoxynucleotide triphosphate (dNTP) pools, particularly dCTP and dATP; and (3) induction of mitochondrial apoptosis via cytochrome c release . For experimental validation, researchers should design assays to measure dNTP pool dynamics (e.g., HPLC), DNA synthesis inhibition (³H-thymidine incorporation), and mitochondrial membrane potential changes (JC-1 staining). Cell cycle synchronization (e.g., serum starvation for G1-phase arrest) is critical to assess phase-specific effects, as this compound accumulates across all cell cycle phases .
How can researchers optimize methodologies to quantify intracellular this compound levels in preclinical models?
Accurate quantification requires LC-MS/MS with electrospray ionization (ESI), which offers superior sensitivity over APPI for phosphorylated metabolites . Protocols should include:
- Cell processing : Immediate lysis with cold methanol to prevent phosphatase activity.
- Internal standards : Stable isotope-labeled this compound for normalization.
- Validation : Spike-and-recovery experiments in target cell lines (e.g., CEM, HL-60) to account for matrix effects.
This approach has been validated in pediatric ALL patient plasma/urine, showing linearity across 1–500 ng/mL .
What experimental strategies address contradictions in this compound efficacy across leukemia subtypes?
Discrepancies in cytotoxicity (e.g., B-ALL vs. T-ALL cell lines) may arise from variability in deoxycytidine kinase (dCK) activity, dNTP pool adaptation, or drug efflux mechanisms . To resolve these:
- dCK profiling : Quantify dCK mRNA/protein levels via qRT-PCR or Western blot.
- Nucleotide pool analysis : Compare baseline dCTP/dATP ratios using enzymatic assays.
- Isogenic models : Engineer dCK-knockout/-overexpression cell lines to isolate its role.
For example, low dCK activity in T-ALL may necessitate combination therapies with hypomethylating agents (e.g., decitabine) to enhance dCK expression .
How does this compound’s pharmacokinetic profile influence dosing regimens in translational studies?
This compound exhibits prolonged intracellular retention (>50% remaining at 24 hours post-infusion) due to slow dephosphorylation, enabling intermittent dosing . Preclinical protocols should:
- Mimic clinical PK : Use pulse dosing (e.g., 1-hour exposure in vitro) followed by drug-free intervals.
- Monitor accumulation : Serial sampling in xenograft models (e.g., NOD/SCID mice) with LC-MS/MS.
- Assess toxicity : Measure mitochondrial dysfunction (e.g., ATP depletion) in non-dividing cells, as clofarabine is toxic to both proliferating and quiescent cells .
What advanced techniques elucidate this compound’s interaction with ribonucleotide reductase?
This compound binds RNR’s allosteric site (A-site) with a Ki of 40 nM, while its diphosphate metabolite inhibits the catalytic site (C-site) . To study this:
- Crystallography : Resolve RNR-clofarabine triphosphate co-structures to identify binding motifs.
- Kinetic assays : Use ³²P-labeled CDP reduction assays to quantify RNR inhibition kinetics.
- Computational modeling : Simulate competitive binding with dATP using molecular docking (e.g., AutoDock Vina). These methods revealed that this compound’s inhibition is reversible and dATP-dependent .
How can researchers design studies to evaluate this compound synergism with other antileukemic agents?
Synergy with decitabine occurs via p53R2 suppression, which exacerbates dNTP depletion and DNA damage . Experimental workflows should include:
- Combinatorial dosing : Fixed-ratio designs (e.g., Chou-Talalay) to calculate combination indices.
- Biomarker tracking : Measure p53R2 mRNA (qPCR) and γH2AX foci (immunofluorescence) as markers of RNR inhibition and DNA damage.
- In vivo validation : Use patient-derived xenografts (PDXs) with sequential dosing (decitabine → clofarabine) to mirror clinical sequencing .
What methodologies resolve conflicting data on this compound’s mitochondrial toxicity mechanisms?
While this compound directly induces cytochrome c release in CLL cells, indirect effects via DNA damage may dominate in AML . To dissect these pathways:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.